7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
Overview
Description
7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a pyridine ring, a piperidine ring, and a pyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via cyclization reactions, where a suitable amine reacts with a carbonyl compound.
Formation of the Pyrano Ring: The pyrano ring is formed through cyclization reactions involving hydroxyl groups and carbonyl compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine or substituted pyridines.
Pyrano Derivatives: Compounds containing the pyrano ring, such as pyran or substituted pyrans.
Uniqueness
The uniqueness of 7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile lies in its combination of three distinct ring systems. This structural complexity provides a versatile platform for chemical modifications and the exploration of diverse chemical and biological properties.
Properties
IUPAC Name |
7,7-dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-4-6-20(7-5-12)16-13(10-18)8-14-11-21-17(2,3)9-15(14)19-16/h8,12H,4-7,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHRXXVVSKLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3COC(CC3=N2)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322820 | |
Record name | 7,7-dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807162 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374097-87-7 | |
Record name | 7,7-dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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